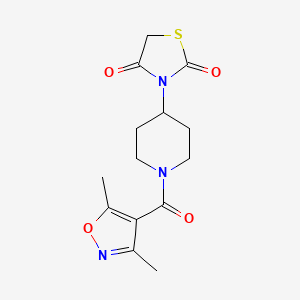
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anti-inflammatory Activity : Studies indicate that derivatives of thiazolidinediones can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : Research has highlighted the compound's efficacy against specific bacterial strains, suggesting its utility in developing new antibiotics.
- Enzyme Inhibition : It has been reported to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and lipid metabolism.
Pharmacological Research
The pharmacological profile of this compound indicates several potential effects:
- Analgesic Effects : By interacting with pain pathways through FAAH inhibition, it may provide relief in pain management contexts.
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative conditions.
Chemical Biology
In chemical biology applications, this compound acts as a tool for probing biological systems:
- Biological Probes : Its unique structure allows it to be used as a probe in biological assays to study enzyme interactions and receptor binding.
Material Science
The compound's unique chemical properties make it suitable for applications in material science:
- Polymer Synthesis : Its reactivity can be harnessed in synthesizing novel polymers with specific functionalities.
Case Studies
Several case studies have documented the applications and efficacy of this compound:
-
FAAH Inhibition Study :
- Objective: To assess the inhibition potency of the compound on FAAH.
- Results: Demonstrated an IC50 value of 6.1 nM, indicating strong potential for therapeutic use in pain relief .
-
Antimicrobial Testing :
- Objective: Evaluate the antimicrobial efficacy against Gram-positive bacteria.
- Results: Showed moderate antibacterial activity, supporting its development as an antibiotic candidate .
Propiedades
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8-12(9(2)21-15-8)13(19)16-5-3-10(4-6-16)17-11(18)7-22-14(17)20/h10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWZMHSREHGLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














